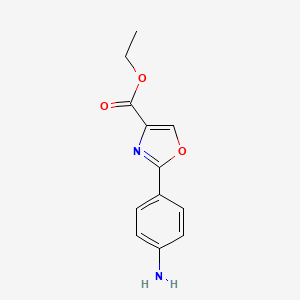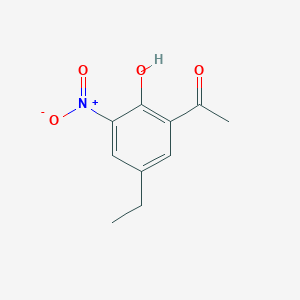![molecular formula C11H15BrClNO2S B1334217 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride CAS No. 226400-32-4](/img/structure/B1334217.png)
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClNO2S and its molecular weight is 340.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activity
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride and its derivatives have significant implications in medicinal chemistry due to their biological activities. For instance, compounds synthesized from piperidine derivatives have been evaluated for their antioxidant capacity and anticholinesterase activity. Notably, specific derivatives have exhibited high lipid peroxidation inhibitory activity and have shown promising results in scavenging assays compared to standard antioxidants. Additionally, their anticholinesterase activity is noteworthy, with some compounds demonstrating superior activity in this area (Karaman et al., 2016).
Antibacterial Potential
Piperidine derivatives, including those related to this compound, have been synthesized and assessed for their antibacterial potentials. Certain derivatives have shown moderate inhibitory effects against various bacterial strains, including both Gram-negative and Gram-positive bacteria, indicating their potential in the development of new antibacterial agents (Iqbal et al., 2017).
Anticancer Applications
Research into the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, has been conducted. Some synthesized compounds have exhibited strong anticancer activity, although further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).
Antidiabetic Drug Candidates
1,2,4-Triazole derivatives synthesized using this compound have been evaluated for their potential as antidiabetic drugs. These compounds have shown potent inhibitory effects on the α-glucosidase enzyme, surpassing the activity of standard drugs used for type II diabetes treatment (Aziz ur-Rehman et al., 2018).
Tumor Necrosis Factor-α and MMP Inhibitors
Derivatives of this compound have been studied for their role as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). Certain sulfonyl derivatives have shown selective inhibition of TACE over MMPs, indicating their potential application in cancer treatment and inflammation management (Venkatesan et al., 2004).
Antimicrobial Activity in Agricultural Pathogens
Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities against pathogens affecting tomato plants. The structure-activity relationship studies revealed that substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity. Some of these derivatives have shown potent activities compared to standard antimicrobial drugs (Vinaya et al., 2009).
Safety and Hazards
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESRTIVVNWGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375523 | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226400-32-4 | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B1334161.png)

